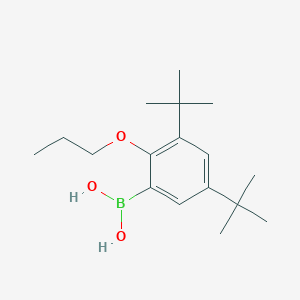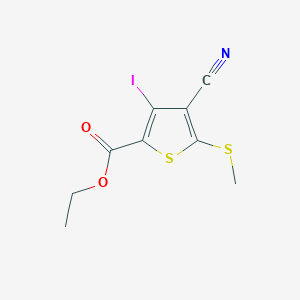
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl groups and a propyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-ditert-butyl-2-propoxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butylphenol with boric acid under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere, usually nitrogen . The mixture is cooled to -78°C, and a solution of n-butyllithium is added dropwise. After the reaction is complete, the mixture is allowed to warm to room temperature, quenched with water, and extracted with an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-ditert-butyl-2-propoxyphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylphenylboronic acid: Similar structure but lacks the propyloxy group.
4-tert-Butylphenylboronic acid: Similar boronic acid functionality but different substitution pattern.
Uniqueness
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid is unique due to the presence of both tert-butyl and propyloxy groups, which enhance its steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C17H29BO3 |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
(3,5-ditert-butyl-2-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C17H29BO3/c1-8-9-21-15-13(17(5,6)7)10-12(16(2,3)4)11-14(15)18(19)20/h10-11,19-20H,8-9H2,1-7H3 |
InChI Key |
RPFFNOFLINWRFI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)C(C)(C)C)C(C)(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-Dichloro-phenyl)-3-methyl-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8678914.png)
![Diethyl imidazo[1,2-a]quinoxaline-2,5(4H)-dicarboxylate](/img/structure/B8678923.png)








![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)


![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
